molecular formula C23H30ClN3O3S2 B2531310 4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE CAS No. 1215373-93-5

4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2531310
CAS No.: 1215373-93-5
M. Wt: 496.08
InChI Key: LJCVYMDPHOWNJJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a benzenesulfonyl group linked to a butanamide backbone. The amide nitrogen is substituted with a 4,6-dimethyl-1,3-benzothiazol-2-yl group and a 2-(dimethylamino)ethyl moiety, with the latter protonated as a hydrochloride salt to enhance solubility. The dimethylaminoethyl group introduces a tertiary amine, which, when protonated, improves aqueous solubility—a critical factor for drug bioavailability.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-17-15-18(2)22-20(16-17)30-23(24-22)26(13-12-25(3)4)21(27)11-8-14-31(28,29)19-9-6-5-7-10-19;/h5-7,9-10,15-16H,8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCVYMDPHOWNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylaminoethyl Side Chain: This is typically done through nucleophilic substitution reactions, where the benzothiazole derivative reacts with 2-(dimethylamino)ethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acetone, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(4,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the sulfonamide class, sharing a core benzenesulfonyl group with analogs. Key structural differences lie in the substituents on the amide nitrogen and the aromatic systems. For example:

Compound Name Molecular Formula Substituents Key Functional Features
Target Compound C₂₄H₃₀ClN₃O₃S₂ 4,6-Dimethylbenzothiazole, dimethylaminoethyl Benzothiazole ring (electron-withdrawing), tertiary amine (hydrochloride salt)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide C₁₄H₁₆N₄O₂S₂ Thiazole, tetrahydrothioxopyrimidine Thioxopyrimidine (sulfur-containing), thiazole ring
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S Anilinopyridine, methylbenzenesulfonyl Pyridine-aniline hybrid, methylbenzenesulfonyl (enhanced lipophilicity)

Key Observations :

  • The dimethylaminoethyl group introduces a charged tertiary amine, improving solubility compared to neutral analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide.
Analytical Characterization
  • NMR Spectroscopy : The benzothiazole ring’s methyl groups (4,6-dimethyl) would produce distinct ¹H-NMR signals (δ ~2.5–2.7 ppm for CH₃) compared to the thiazole ring’s protons (δ ~7.0–8.0 ppm) in analogs .
  • Mass Spectrometry: Molecular networking () would cluster the target compound with other sulfonamides due to shared benzenesulfonyl fragments (e.g., m/z 155 [C₆H₅SO₂⁺]). However, the dimethylaminoethyl group (m/z 72 [C₄H₁₀N⁺]) and benzothiazole (m/z 149 [C₈H₅NS⁺]) would yield unique fragmentation patterns, lowering cosine scores (<0.8) compared to simpler analogs .

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonamide Group : Enhances solubility and biological activity.
  • Benzothiazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Dimethylaminoethyl Side Chain : May contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • The benzothiazole derivatives have shown significant antibacterial and antifungal properties. For example, compounds similar to the target have demonstrated minimal inhibitory concentrations (MIC) in the range of 50 μg/mL against various pathogens .
  • Anticancer Properties
    • Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, related compounds were tested against human cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast), showing promising antiproliferative effects .
  • Neuroprotective Effects
    • Some derivatives have been evaluated for their neuroprotective potential in models of ischemia/reperfusion injury. These studies suggest that they may mitigate neuronal damage through antioxidant mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species Scavenging : It has been shown to possess antioxidant properties, which help in reducing oxidative stress in cells .
  • Modulation of Signaling Pathways : Interaction with various signaling pathways may lead to altered gene expression profiles associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antibacterial Efficacy Study
    • A study evaluated the antibacterial activity of related benzothiazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibition at low concentrations .
  • Anticancer Activity Assessment
    • In vitro studies on benzothiazole derivatives revealed IC50 values indicating potent activity against breast and liver cancer cells, suggesting that modifications in side chains can enhance efficacy .
  • Neuroprotection in Animal Models
    • Research involving animal models demonstrated that specific derivatives could significantly reduce neuronal injury following ischemic events, supporting their potential use in neurodegenerative diseases .

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